3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
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Overview
Description
3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions One common method involves the condensation of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown that the piperazine moiety plays a crucial role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in biological activity.
Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thiazole ring.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the pyrimidine ring.
Uniqueness
The uniqueness of 3,5-DIMETHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE lies in its combined thiazole and pyrimidine rings, along with the piperazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C12H17N5S2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3,5-dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H17N5S2/c1-8-13-10-9(19-12(18)16(10)3)11(14-8)17-6-4-15(2)5-7-17/h4-7H2,1-3H3 |
InChI Key |
AXWGSPSCHVZWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C |
Origin of Product |
United States |
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